molecular formula C24H26O7 B1257429 Xanthalin

Xanthalin

Cat. No.: B1257429
M. Wt: 426.5 g/mol
InChI Key: LBKPHBYDOWPFMZ-IOWUNYDSSA-N
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Description

The compound “Xanthalin” is a complex organic molecule that belongs to the class of chromen derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Xanthalin” typically involves multi-step organic reactions. The key steps include the formation of the chromen core, followed by the introduction of the dimethyl and enoyl groups. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, the compound has shown potential as an enzyme inhibitor, affecting various biochemical pathways. It is also studied for its antimicrobial and antioxidant properties.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective effects. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry

Industrially, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of “Xanthalin” involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways, affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Chromen Derivatives: Compounds with similar chromen cores but different substituents.

    Flavonoids: Naturally occurring compounds with similar structural motifs.

    Coumarins: Another class of compounds with a similar core structure.

Uniqueness

The uniqueness of “Xanthalin” lies in its specific substituents and stereochemistry, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C24H26O7

Molecular Weight

426.5 g/mol

IUPAC Name

[(3R,4R)-2,2-dimethyl-3-[(Z)-2-methylbut-2-enoyl]oxy-8-oxo-3,4-dihydropyrano[3,2-g]chromen-4-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C24H26O7/c1-7-13(3)22(26)29-20-16-11-15-9-10-19(25)28-17(15)12-18(16)31-24(5,6)21(20)30-23(27)14(4)8-2/h7-12,20-21H,1-6H3/b13-7-,14-8-/t20-,21-/m1/s1

InChI Key

LBKPHBYDOWPFMZ-IOWUNYDSSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1[C@H](C(OC2=C1C=C3C=CC(=O)OC3=C2)(C)C)OC(=O)/C(=C\C)/C

Canonical SMILES

CC=C(C)C(=O)OC1C(C(OC2=C1C=C3C=CC(=O)OC3=C2)(C)C)OC(=O)C(=CC)C

Synonyms

xanthalin

Origin of Product

United States

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